N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide
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Overview
Description
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H17Br3N2O2 and a molecular weight of 521.049 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and an ethoxyaniline moiety
Preparation Methods
The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tribromoethyl intermediate: This step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling with 4-ethoxyaniline: The tribromoethyl intermediate is then reacted with 4-ethoxyaniline under suitable conditions to form the desired product.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Chemical Reactions Analysis
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biological research to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can be compared with other similar compounds, such as:
N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide: This compound has a similar structure but with a nitro group instead of an ethoxy group.
N-(2,2,2-tribromo-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of an ethoxy group.
4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a trichloroethyl group instead of a tribromoethyl group .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H17Br3N2O2 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23) |
InChI Key |
DSJRIKPDAYCXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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